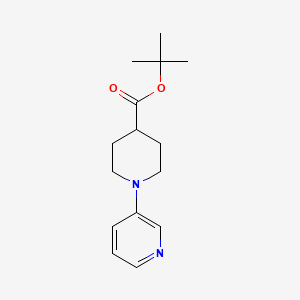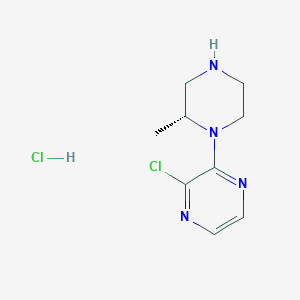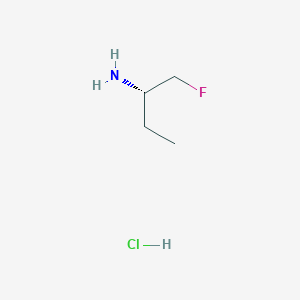
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3. It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound consists of a benzyl group attached to a pyrazole ring, which is further connected to an ethylamine chain. The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ethylamine Addition: The benzylated pyrazole is reacted with ethylamine under controlled conditions to form the desired product.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and filtration to obtain a pure product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
科学研究应用
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(1-Benzyl-3-pyrazolyl)ethanol
- 2-(1-Benzyl-3-pyrazolyl)acetic acid
- 2-(1-Benzyl-3-pyrazolyl)propylamine
Uniqueness
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is unique due to its specific structure, which combines a benzyl group, a pyrazole ring, and an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C12H17Cl2N3 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC 名称 |
2-(1-benzylpyrazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c13-8-6-12-7-9-15(14-12)10-11-4-2-1-3-5-11;;/h1-5,7,9H,6,8,10,13H2;2*1H |
InChI 键 |
WPEQZWVZGHPFPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)



![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)






![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)
